

4-nitrothiophene-2-carboxylic acid PubChem entry and data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-nitrothiophene-2-carboxylic acid**

Cat. No.: **B042502**

[Get Quote](#)

An In-Depth Technical Guide to **4-Nitrothiophene-2-carboxylic Acid**: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of **4-nitrothiophene-2-carboxylic acid**, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. While not a widely commercialized end-product, its true value lies in its function as a versatile synthetic building block. The presence of two distinct and reactive functional groups—a nitro group and a carboxylic acid—on a "privileged" thiophene scaffold makes it a valuable precursor for generating diverse molecular libraries. This document delves into its physicochemical properties, addresses the significant regiochemical challenges associated with its synthesis via direct nitration, and presents a validated, regioselective synthetic pathway. Furthermore, we explore the compound's chemical reactivity, potential biological significance in the context of related nitroaromatics, and essential safety protocols.

Introduction

The thiophene ring is a foundational scaffold in medicinal chemistry, present in numerous blockbuster drugs due to its unique electronic properties and ability to act as a bioisostere for a phenyl ring. When substituted with reactive functional groups, thiophene derivatives become powerful intermediates for organic synthesis. **4-Nitrothiophene-2-carboxylic acid** (CAS No. 13138-70-0) is a prime example of such an intermediate. It combines the stability and

aromaticity of the thiophene core with an electron-withdrawing nitro group, which can be chemically modified, and a carboxylic acid group, which serves as a handle for amide and ester formation.^[1] Its primary utility is as a molecular building block for the synthesis of more complex molecules targeted for pharmaceutical and agrochemical applications.^[1] This guide serves as a technical resource for scientists looking to incorporate this valuable, albeit challenging, reagent into their research and development programs.

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key identifiers and properties of **4-nitrothiophene-2-carboxylic acid** are summarized below.

Caption: Chemical structure of **4-nitrothiophene-2-carboxylic acid**.

Table 1: Chemical Identifiers for **4-Nitrothiophene-2-carboxylic Acid**

Identifier	Value	Source
CAS Number	13138-70-0	[2]
PubChem CID	268680	[3]
Molecular Formula	C ₅ H ₃ NO ₄ S	[2] [3]
SMILES	C1=C(SC=C1[O-])C(=O)O	[3]
InChI	InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H, (H,7,8)	[3]
InChIKey	SZHKHACZQDMGGI-UHFFFAOYSA-N	[3]

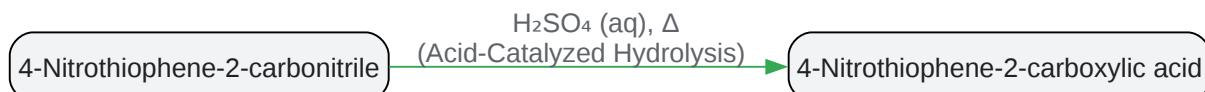
| MDL Number | MFCD07787605 |[\[1\]](#) |

Table 2: Physicochemical Properties of **4-Nitrothiophene-2-carboxylic Acid**

Property	Value	Source
Molecular Weight	173.15 g/mol	[1] [4]
Appearance	Yellow to off-white solid	[4]
Melting Point	195 - 199 °C	[4]
Solubility	Poorly soluble in water	[4]
pKa	~2.6 (approximate value for the carboxylic acid)	[4]

| XLogP (Predicted) | 1.3 |[\[3\]](#) |

Synthesis and Purification


The synthesis of **4-nitrothiophene-2-carboxylic acid** is not trivial. A robust and regioselective strategy is paramount to avoiding the formation of undesired isomers, which are difficult and costly to separate.

The Challenge of Direct Nitration

From a mechanistic standpoint, direct electrophilic nitration of thiophene-2-carboxylic acid is an unattractive synthetic route. The thiophene ring is highly activated towards electrophilic substitution, primarily at the C5 position (alpha to the sulfur heteroatom) and secondarily at the C3 position. The carboxylic acid group is a deactivating, meta-directing substituent. These competing electronic effects lead to a lack of regioselectivity. Indeed, studies on the analogous benzo[b]thiophen-2-carboxylic acid have shown that nitration produces a complex mixture of 3-, 4-, 6-, and 7-nitro isomers, underscoring the difficulty of achieving substitution at the 4-position.[\[5\]](#)

A Regioselective Synthetic Pathway

To overcome the challenge of poor regioselectivity, the most logical approach is to start with a thiophene precursor where the 4-position is already nitrated and the 2-position contains a functional group that can be readily converted to a carboxylic acid. The commercially available 4-nitrothiophene-2-carbonitrile (CAS 42137-24-6) is an ideal starting material.[\[6\]](#) The synthesis can be achieved in a single, high-yielding step via the hydrolysis of the nitrile group.

[Click to download full resolution via product page](#)

Caption: Proposed regioselective synthesis of the target compound.

Experimental Protocol: Hydrolysis of 4-Nitrothiophene-2-carbonitrile

This protocol describes a standard procedure for the acid-catalyzed hydrolysis of an aromatic nitrile to a carboxylic acid. As a Senior Application Scientist, I must stress that this is a representative protocol and should be optimized for scale and specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

- 4-Nitrothiophene-2-carbonitrile
- Sulfuric acid (e.g., 50% aqueous solution)
- Deionized water
- Sodium bicarbonate (NaHCO_3), saturated solution
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel

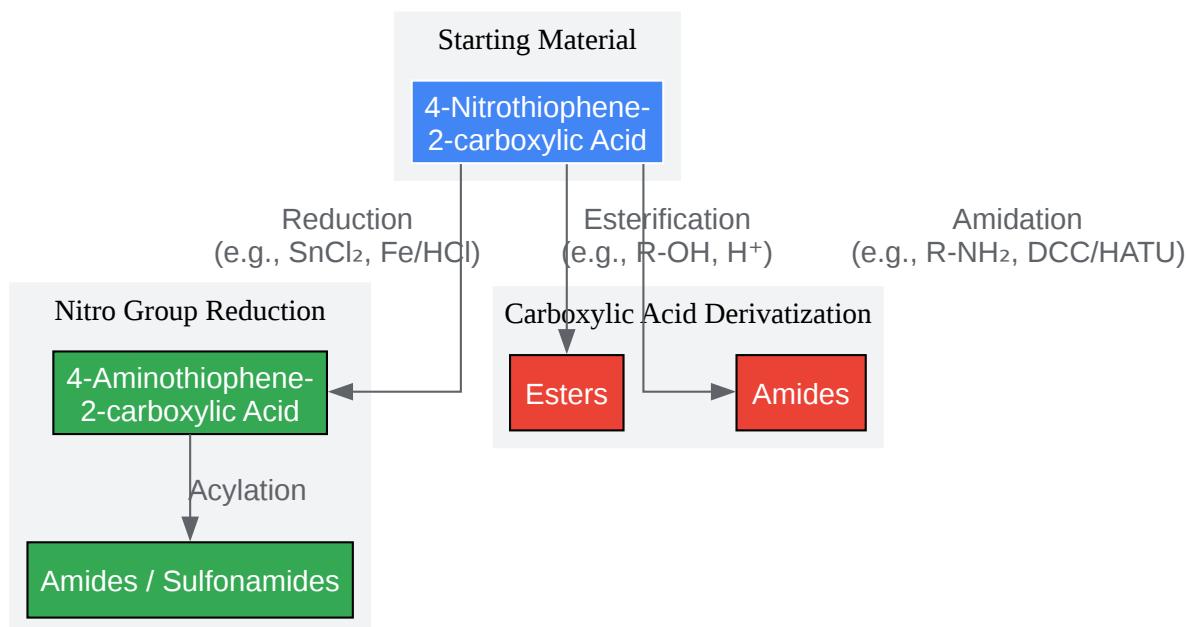
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitrothiophene-2-carbonitrile (1.0 eq).
- Hydrolysis: Add an aqueous solution of sulfuric acid (e.g., 50% v/v, ~10-20 mL per gram of nitrile). Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.
- Work-up (Quenching): Allow the reaction mixture to cool to room temperature, then carefully pour it over crushed ice in a beaker. A precipitate of the crude carboxylic acid should form.
- Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acid.
- Purification (Acid-Base Extraction): Dissolve the crude solid in a suitable organic solvent like ethyl acetate. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous basic layer, leaving non-acidic impurities in the organic layer.
- Precipitation: Separate the aqueous layer and carefully acidify it with concentrated HCl until the pH is ~1-2 (test with pH paper). The purified **4-nitrothiophene-2-carboxylic acid** will precipitate out of the solution.
- Final Isolation & Drying: Collect the pure product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.

Purification and Characterization Workflow

Confirming the identity and purity of the final product is a critical, self-validating step.


- Melting Point: Compare the observed melting point with the literature value (195-199 °C). A sharp melting range indicates high purity.[\[4\]](#)

- Spectroscopy:

- ^1H NMR: Confirm the aromatic proton signals and the absence of the nitrile precursor.
- IR Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$) and the C=O stretch ($\sim 1700\text{ cm}^{-1}$), as well as the asymmetric and symmetric N-O stretches of the nitro group (~ 1530 and $\sim 1350\text{ cm}^{-1}$).
- Mass Spectrometry: Verify the molecular weight (m/z for $[\text{M}-\text{H}]^-$ at ~ 172 or $[\text{M}+\text{H}]^+$ at ~ 174).

Chemical Reactivity and Derivatization

The synthetic value of **4-nitrothiophene-2-carboxylic acid** stems from the orthogonal reactivity of its two functional groups, allowing for selective modifications to build molecular complexity.

[Click to download full resolution via product page](#)

Caption: Principal derivatization pathways for the title compound.

Reactions at the Nitro Group

The nitro group is a versatile functional handle, most commonly used as a precursor to an amine.

- Reduction to Amine: The most significant transformation is the reduction of the nitro group to an amine (4-aminothiophene-2-carboxylic acid). This is a cornerstone reaction in medicinal chemistry, as the resulting aniline-like amine is a nucleophile that can readily undergo acylation, sulfonylation, and other reactions to build a wide array of derivatives. Standard reducing agents include tin(II) chloride (SnCl_2), iron powder in acidic media (Fe/HCl), or catalytic hydrogenation.

Reactions at the Carboxylic Acid Group

The carboxylic acid is a classic functional group for creating key linkages in bioactive molecules.

- Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, DCC) yields thiophene-2-carboxamides. This is one of the most common methods for generating libraries of drug candidates.
- Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via an acyl chloride intermediate provides the corresponding esters, which can modulate properties like solubility and cell permeability.

Applications and Biological Context

While specific biological activity data for **4-nitrothiophene-2-carboxylic acid** is not widely published, its role as a synthetic intermediate allows us to infer its potential applications based on the established bioactivity of related structures.

- Scaffold for Antibacterial Agents: Nitroaromatic compounds are a well-known class of antimicrobials. Many, like the nitrofurans, are prodrugs that are activated by bacterial nitroreductases. The nitro group is reduced within the bacterial cell to form cytotoxic nitroso and hydroxylamine species that damage DNA and other macromolecules. It is therefore

highly plausible that derivatives of **4-nitrothiophene-2-carboxylic acid** could be designed to exhibit narrow or broad-spectrum antibacterial activity.

- **Intermediate for Drug Discovery:** The thiophene nucleus is a privileged scaffold that appears in a vast number of approved drugs. By using **4-nitrothiophene-2-carboxylic acid** as a starting point, medicinal chemists can rapidly synthesize novel compounds for screening against a wide range of biological targets, including kinases, proteases, and GPCRs.[1]
- **Building Block for Agrochemicals:** The structural motifs found in pharmaceuticals are often mirrored in agrochemicals. This compound serves as a valuable intermediate for developing new herbicides and pesticides.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

- **Hazards:** **4-Nitrothiophene-2-carboxylic acid** is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[4]
- **Storage:** The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat, open flames, and incompatible substances such as strong oxidizing agents.[4]
- **Handling:** Always handle this chemical in a fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

4-Nitrothiophene-2-carboxylic acid represents a classic case of a highly valuable, yet synthetically challenging, research chemical. Its dual functionality on a biologically relevant thiophene core makes it an attractive starting point for innovation in both drug discovery and materials science. While direct synthesis is hampered by poor regioselectivity, this guide has outlined a robust and logical pathway via the hydrolysis of 4-nitrothiophene-2-carbonitrile. By understanding its properties, mastering its synthesis, and leveraging its versatile reactivity, researchers can unlock the full potential of this powerful heterocyclic building block.

References

- MySkinRecipes. (n.d.). **4-Nitrothiophene-2-carboxylic acid**.
- Chapman, N. B., & Clarke, K. (1971). Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative. *Journal of the Chemical Society C: Organic*, 915-919.
- ChemSynthesis. (2025). 4-nitro-2-thiophenecarboxylic acid.
- Bouling Chemical Co., Limited. (n.d.). 4-Nitro-2-Thiophene Carboxylic Acid.
- NIST. (n.d.). 2-Thiophenecarboxylic acid, 4-nitrophenyl ester. NIST Mass Spec Data Center.
- ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
- PubChem. (n.d.). 2-Thiophenecarboxylic acid, 5-nitro-, methyl ester. National Center for Biotechnology Information.
- PubChemLite. (n.d.). **4-nitrothiophene-2-carboxylic acid** (C5H3NO4S).
- Google Patents. (n.d.). EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
- Chemical Review and Letters. (2020).
- Wikipedia. (n.d.). Thiophene-2-carboxylic acid.
- Hameed, S. P., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. *Scientific Reports*, 8(1), 7263.
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
- Journal of Molecular Structure. (2023).
- ACS Omega. (2022). Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions.
- Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
- ChemSynthesis. (2025). 5-methyl-4-nitro-2-thiophenecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Chlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [4-nitrothiophene-2-carboxylic acid PubChem entry and data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042502#4-nitrothiophene-2-carboxylic-acid-pubchem-entry-and-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com